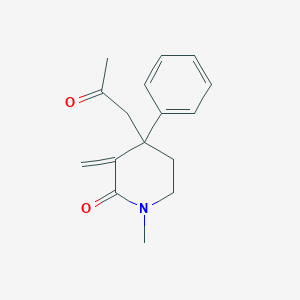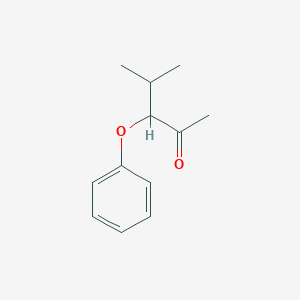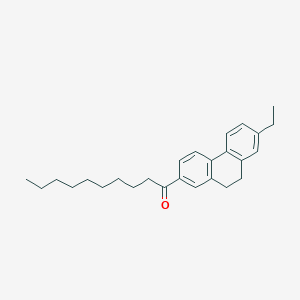
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a phenanthrene core, which is a polycyclic aromatic hydrocarbon, substituted with an ethyl group and a decanone chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydrophenanthrene, which can be obtained through the hydrogenation of phenanthrene.
Ethylation: The 9,10-dihydrophenanthrene is then subjected to an ethylation reaction using ethyl bromide in the presence of a strong base such as sodium hydride.
Acylation: The ethylated product is further reacted with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the decanone chain.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and reactivity.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, including fragrances and dyes, due to its unique aromatic structure.
Mechanism of Action
The mechanism of action of 1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways by forming reactive intermediates.
Comparison with Similar Compounds
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)decan-1-one can be compared with other phenanthrene derivatives, such as:
1-(7-Ethyl-9,10-dihydrophenanthren-2-YL)nonan-1-one: Similar in structure but with a shorter alkyl chain.
9,10-Dihydrophenanthrene: Lacks the ethyl and decanone substituents, making it less complex.
Phenanthrene: The parent compound without any substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
CAS No. |
61314-05-4 |
|---|---|
Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(7-ethyl-9,10-dihydrophenanthren-2-yl)decan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
InChI Key |
IOFGEWKRHQGAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


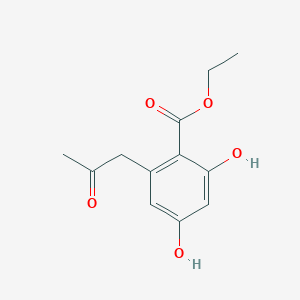
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)
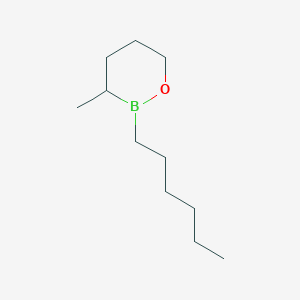

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
